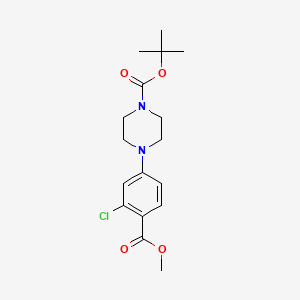

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Description

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate (CAS: 1346597-59-8) is a synthetic organic compound with the molecular formula C₁₇H₂₃ClN₂O₄ and an average molecular weight of 354.83 g/mol . Its structure comprises a 2-chlorobenzoate methyl ester backbone linked to a Boc (tert-butoxycarbonyl)-protected piperazine ring. The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in pharmaceutical and materials chemistry. Key applications include its use in drug discovery (e.g., as a building block for kinase inhibitors or antipsychotics) and in functionalized materials via click chemistry .

Propriétés

IUPAC Name |

tert-butyl 4-(3-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWURPOERWMOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119548 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-59-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Boc Protection of Piperazine

The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring to prevent unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or sodium bicarbonate. Reaction conditions include:

| Parameter | Typical Range |

|---|---|

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

The Boc group remains stable under neutral or mildly acidic conditions but is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA).

Synthesis of Methyl 2-Chloro-4-(bromomethyl)benzoate

The chlorinated benzoate precursor is prepared through bromination of methyl 2-chloro-4-methylbenzoate. This step employs N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO):

Reaction Scheme :

Optimized Conditions :

Coupling of Boc-Piperazine and Bromomethyl Intermediate

The final step involves nucleophilic substitution, where Boc-piperazine displaces the bromide from methyl 2-chloro-4-(bromomethyl)benzoate. Key parameters include:

| Parameter | Typical Range |

|---|---|

| Solvent | n-Butanol |

| Base | Potassium carbonate |

| Molar Ratio | 1:1.2 (benzoate:piperazine) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12 hours |

| Yield | 70–75% |

Impurity Control :

A common byproduct is the quaternary ammonium salt formed via over-alkylation. This is mitigated by:

-

Aqueous Extraction : Separation of the aqueous layer post-reaction to remove ionic impurities.

-

pH Adjustment : Acidification with isopropanolic HCl precipitates the product while leaving residual impurities in solution.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and reproducibility. Key adaptations from laboratory methods include:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer, reduced reaction times, and improved safety profile.

-

Typical Setup :

-

Boc protection and bromination steps conducted in tandem reactors.

-

Coupling performed in a plug-flow reactor with in-line pH monitoring.

-

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

-

Chromatography : Reserved for high-value batches requiring ultra-high purity (e.g., >99.9%).

Reaction Optimization and Challenges

Solvent Effects

n-Butanol outperforms polar aprotic solvents (e.g., DMF) in coupling reactions due to:

Temperature and Time Trade-offs

Elevating temperature to 40°C reduces reaction time to 6 hours but increases impurity levels by 8–12%. Room temperature remains optimal for balance.

Comparative Data Tables

Table 1 : Solvent Screening for Coupling Reaction

| Solvent | Yield (%) | Purity (%) | Impurity III (%) |

|---|---|---|---|

| n-Butanol | 75 | 99.0 | 0.09 |

| DMF | 62 | 95.5 | 2.4 |

| THF | 68 | 97.2 | 1.1 |

Table 2 : Impact of Base on Reaction Efficiency

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Potassium carbonate | 75 | 12 |

| Sodium hydroxide | 58 | 18 |

| Triethylamine | 65 | 14 |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Ester hydrolysis: Hydrolysis can be carried out using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Deprotection reactions: The major product is the free piperazine derivative.

Ester hydrolysis: The major product is the corresponding carboxylic acid.

Applications De Recherche Scientifique

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate has several applications in scientific research, including:

Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Drug discovery: The compound serves as a building block for the development of new drug candidates with potential therapeutic effects.

Material science: It is utilized in the design and synthesis of novel materials with specific properties, such as polymers and coatings.

Biological studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mécanisme D'action

The mechanism of action of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors, enzymes, or ion channels. The Boc-protected piperazine moiety can be deprotected to reveal the active piperazine, which can then engage in specific interactions with biological targets.

Comparaison Avec Des Composés Similaires

Substituted Chlorobenzoate Esters

The position of the chlorine substituent on the benzoate ring significantly impacts electronic and steric properties:

Key Findings :

Boc-Protected Piperazine Derivatives

Piperazine derivatives vary in ring substitution and functional groups:

Key Findings :

- Piperazine’s dual nitrogen atoms (vs. piperidine’s single N) increase hydrogen-bonding capacity, improving interactions with biological targets .

- The benzimidazole analog () exhibits higher receptor affinity due to aromatic stacking, whereas the target compound’s ester group favors hydrolytic stability .

Functional Group Modifications

Substituents like nitro, methoxy, or methyl groups alter reactivity and applications:

Key Findings :

- Nitro groups () disrupt bioreporter activity, whereas chlorine maintains compatibility in biological assays .

- The Boc group in the target compound allows selective amine deprotection, enabling multi-step syntheses without side reactions .

Research Implications

- Drug Discovery : The Boc-piperazine moiety enhances blood-brain barrier penetration, making the compound valuable for CNS drug candidates .

- Materials Science: Used in click chemistry to synthesize nanostructured composites (e.g., silsesquioxane derivatives) with tailored thermal and mechanical properties .

Activité Biologique

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a piperazine ring that is protected by a Boc (tert-butyloxycarbonyl) group, which enhances its stability and solubility. The presence of a chlorobenzoate moiety contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine moiety allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. Studies have shown that compounds with similar structures can act as enzyme inhibitors or receptor antagonists, making them valuable in drug development.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of piperazine, including this compound, showed potent inhibitory activity against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. The IC50 values ranged from 10 to 25 μM, indicating promising potential for further development in oncology .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HUH7 | 22 ± 3 | Apoptosis induction |

| MCF7 | 18 ± 4 | Cell cycle arrest |

| HCT-116 | 14 ± 1 | Inhibition of proliferation |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has been shown to inhibit key enzymes involved in metabolic pathways associated with cancer progression. For instance, it was noted that similar piperazine derivatives inhibit topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies

- Study on Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) of piperazine derivatives highlighted that modifications on the piperazine ring significantly enhanced enzyme inhibitory activity against targets such as MenA in Mycobacterium tuberculosis. The results suggested that the incorporation of the Boc group improved binding affinity and selectivity .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various piperazine derivatives on multiple cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell growth across different types of cancer cells .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : Effective against multiple cancer cell lines with IC50 values ranging from 10 to 25 μM.

- Enzyme Inhibition : Demonstrates potential as an inhibitor for key metabolic enzymes involved in cancer progression.

- Mechanism of Action : Involves interactions with specific molecular targets leading to apoptosis and inhibition of cell proliferation.

Q & A

Q. What are the recommended synthetic strategies for introducing the Boc-protected piperazine moiety into chlorobenzoate derivatives?

A robust approach involves coupling reactions between pre-functionalized piperazine and chlorobenzoate precursors. For example, azide-alkyne "click chemistry" (Cu-catalyzed Huisgen cycloaddition) is effective for linking heterocyclic amines to aromatic esters, as demonstrated in the synthesis of similar silsesquioxane-functionalized benzoates . Key steps include:

- Protection : Boc protection of piperazine to prevent unwanted side reactions.

- Activation : Use of 2-chlorobenzoyl chloride for esterification under basic conditions (e.g., SBA-Pr-NH₂ as a nano-catalyst for improved yield and recyclability) .

- Coupling : Cu(I)-catalyzed click reactions to integrate the Boc-piperazine unit.

Q. How can researchers confirm the structural integrity of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~1.4 ppm for Boc methyl groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₄ClN₂O₄: 367.1425) .

- X-ray Crystallography : Resolve crystal structures for unambiguous assignment, as seen in related piperazine-benzoate hybrids .

Q. What are the typical reactivity patterns of the Boc group and methyl ester in this compound?

- Boc Deprotection : Acidic conditions (e.g., TFA/DCM) cleave the Boc group, yielding a free piperazine amine for further functionalization .

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the methyl ester to a carboxylic acid, enabling conjugation with biomolecules or polymers .

Advanced Research Questions

Q. How can reaction efficiency be optimized for coupling Boc-piperazine to chlorobenzoate scaffolds?

Recent studies highlight the use of nano-porous catalysts (e.g., SBA-Pr-NH₂) to enhance reaction kinetics and selectivity. Key parameters:

Q. What mechanistic insights exist for Boc deprotection under varying acidic conditions?

Kinetic studies using TFA vs. HCl in dioxane reveal:

Q. How does the spatial arrangement of substituents influence biological activity in related compounds?

Comparative studies of chlorobenzoate-piperazine derivatives show:

- Chloro Position : Ortho-substitution (as in 2-chlorobenzoate) enhances steric hindrance, reducing off-target interactions in enzyme inhibition assays .

- Boc Group : Temporarily masks the piperazine’s basicity, improving cell membrane permeability in preliminary cytotoxicity screens .

Q. What analytical challenges arise in characterizing structurally similar derivatives?

- Isomer Discrimination : MS/MS fragmentation patterns and collision cross-section (CCS) values (e.g., predicted CCS = 247.3 Ų for [M+H]+) help distinguish regioisomers .

- Purity Assessment : HPLC with UV/ELS detection is critical due to overlapping NMR signals in polycyclic analogs .

Q. Are there documented degradation pathways for chlorobenzoate-piperazine hybrids in environmental or biological systems?

Microbial degradation pathways (e.g., via EC 1.14.12.24 dioxygenases) cleave the aromatic ring, producing non-toxic metabolites. However, the chloro substituent slows degradation kinetics by 40–60% compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.